

# Temsirolimus clinical outcomes different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Temsirolimus**

CAS No.: 162635-04-3

[Get Quote](#)

Cat. No.: S548071

## Temsirolimus Clinical Outcomes by Cancer Type

The table below summarizes the efficacy and safety outcomes of **temsirolimus** from pivotal clinical trials in various cancers.

| Cancer Type                            | Trial Phase / Type   | Patient Population / Comparator                                                    | Key Efficacy Outcomes                                                     | Common Adverse Events (Grade 3-4)   | Conclusion on Clinical Benefit                           |
|----------------------------------------|----------------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------------|-------------------------------------|----------------------------------------------------------|
| Intermediate-Risk Rhabdomyosarcoma [1] | Phase III (ARST1431) | Pediatric-to-young adult patients; Temsirolimus + VAC/VI chemo vs. chemo alone [1] | 3-year EFS: 66.8% (Temsirolimus) vs. 64.8% (Control); HR 0.86, P=0.44 [1] | Information not specified in source | Negative Trial: No significant benefit from addition [1] |

| **Advanced Renal Cell Carcinoma (RCC)** [2] [3] | Phase III & Meta-Analysis | First-line therapy; **Temsirolimus** vs. Pazopanib [2] | **Low-Risk Group Mortality**: 0.23 (**Temsirolimus**) vs. 0.44 (Pazopanib) [2] | **High-Risk Group Mortality**: 0.73 (**Temsirolimus**) vs. 0.67 (Pazopanib) [2] | Anemia (13%), hyperglycemia (9%), asthenia (8%) [3] | **Superior in low-risk, inferior in high-risk** patients vs. pazopanib [2] | | **Relapsed/Refractory Multiple Myeloma** [4] | Phase II | Single-agent **Temsirolimus** (25 mg IV weekly) [4] | **Total Response Rate**: 38% (1 PR, 5 MR) [4] | **Median Time to Progression**: 138 days [4] | Fatigue (n=3), neutropenia (n=2), thrombocytopenia (n=2) [4] | **Modest single-agent activity**, supports combination therapy research [4] | | **Advanced/Recurrent Endometrial Cancer** [5] | Phase I (Combination) | **Temsirolimus** + Metformin [5] | **Objective Response Rate (ORR)**: 6% [5] | **Clinical Benefit Rate**: 39% [5] | No new safety concerns; combination was well-tolerated [5] | **Promising antitumor activity**, especially with PI3K/RAS pathway alterations [5] | | **Lung Adenocarcinoma** [6] | Preclinical & Clinical | *In vivo* mouse model; **Temsirolimus** + Cisplatin/Gemcitabine [6] | Combination significantly inhibited tumor growth vs. **temsirolimus** alone or standard chemo [6] | Information not specified in source | **Potentiated chemotherapy effect**, urges further clinical exploration [6] |

## Detailed Experimental Protocols from Key Studies

For researchers aiming to replicate or understand these trials, here are the detailed methodologies.

- **Phase III Trial in Rhabdomyosarcoma (ARST1431) [1]**
  - **Intervention:** **Temsirolimus** was added to a backbone of **alternating VAC/VI chemotherapy** (vincristine, actinomycin-D, cyclophosphamide / vincristine, irinotecan) and radiotherapy. Some patients also received sequential maintenance therapy with vinorelbine and oral cyclophosphamide.
  - **Primary Endpoint:** **Event-free survival (EFS)** at 3 years.
  - **Outcome Measurement:** EFS was compared between the **temsirolimus** and control groups using a hazard ratio (HR) from a log-rank test.
- **Phase II Trial in Multiple Myeloma [4]**
  - **Dosing:** **Temsirolimus 25 mg was administered intravenously over 30 minutes every week.** A treatment cycle was defined as 4 weeks. Patients were pre-medicated with diphenhydramine.
  - **Dose Modification:** Treatment was delayed for  $ANC < 1.0 \times 10^9/l$  or platelet count  $< 75 \times 10^9/l$ . Upon recovery, the dose was reduced by 20% for subsequent doses.

- **Response Assessment:** Disease response was assessed every 4 weeks according to the **European Group for Blood and Marrow Transplantation (EBMT)** criteria. Serum and urine M-protein were quantified by protein electrophoresis.
- **Phase I Trial in Endometrial Cancer (Combination Therapy) [5]**
  - **Dosing Regimen:** Patients received **intravenous temsirolimus (25 mg weekly)** and **oral metformin (2000 mg daily)** in 28-day cycles.
  - **Patient Monitoring:** Treatment continued until disease progression or unacceptable toxicity. **Next-generation sequencing (NGS)** was performed on available tumor samples to correlate response with molecular alterations.
  - **Endpoints:** The study evaluated dose-limiting toxicities, overall response rate (ORR), and clinical benefit rate (CBR).

## Mechanism of Action and Signaling Pathway

**Temsirolimus** is a specific inhibitor of the **mammalian target of rapamycin (mTOR)**, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival [7] [8]. The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the drug's site of action.

## Simplified PI3K/AKT/mTOR Signaling Pathway and Temsirolimus Inhibition



Click to download full resolution via product page

The diagram shows how growth factor signals activate **PI3K** and **AKT**, which in turn stimulate **mTOR Complex 1 (mTORC1)**. Active mTORC1 promotes protein synthesis and cell proliferation by phosphorylating downstream effectors like **p70S6K** and **4E-BP1** [7] [4]. **Temsirolimus**, after intracellular conversion to sirolimus, forms a complex with FKBP12. This complex **directly binds to and inhibits mTORC1**, thereby arresting the cell cycle and suppressing tumor growth [8] [6].

## Key Insights for Drug Development

- **Biomarker-Driven Selection is Crucial:** The contrasting outcomes in renal cell carcinoma (benefit in low-risk, lack thereof in high-risk) and the identified sensitivity in endometrial cancers with **PI3K/RAS pathway alterations** strongly advocate for a biomarker-driven approach [2] [5]. Future development should focus on identifying predictive biomarkers, such as specific genetic mutations or pathway activations, to select patient populations most likely to respond.

- **Combination Therapies Overcome Limitations:** The negative result in the rhabdomyosarcoma phase III trial and the modest single-agent activity in multiple myeloma highlight the limitations of mTOR inhibition alone [1] [4]. As evidenced in endometrial and lung cancer studies, combining **temsirolimus** with other agents (e.g., metformin, chemotherapy) can enhance efficacy by targeting parallel pathways or preventing feedback loop-induced resistance [6] [5].
- **Consideration for Rare Cancers:** For rare cancers or specific molecular subsets, large randomized trials may not be feasible. Alternative trial designs, such as small single-arm or basket trials, should be considered to establish efficacy, as suggested by the research trajectory in rhabdomyosarcoma [1].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Future directions for the molecular therapy of ... [pmc.ncbi.nlm.nih.gov]
2. Efficacy of temsirolimus versus pazopanib in the treatment ... [pubmed.ncbi.nlm.nih.gov]
3. Temsirolimus in Renal Cell Carcinoma [sciencedirect.com]
4. Phase II Trial of Temsirolimus in Patients with Relapsed ... - PMC [pmc.ncbi.nlm.nih.gov]
5. A phase I study of temsirolimus in combination with ... [sciencedirect.com]
6. Therapeutic Effect of Repurposed Temsirolimus in Lung ... [pmc.ncbi.nlm.nih.gov]
7. Evaluating Temsirolimus Activity in Multiple Tumors [sciencedirect.com]
8. Temsirolimus - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Temsirolimus clinical outcomes different cancer types]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548071#temsirolimus-clinical-outcomes-different-cancer-types>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com